

Unveiling the Identity of Theophylline EP Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Theophylline EP impurity C

Cat. No.: B195704

[Get Quote](#)

For researchers, scientists, and drug development professionals engaged in the pharmaceutical analysis of Theophylline, a comprehensive understanding of its impurities is paramount for ensuring drug safety and efficacy. This technical guide provides an in-depth exploration of **Theophylline EP Impurity C**, focusing on its various synonyms and identifiers.

Theophylline, a methylxanthine derivative, is a widely used bronchodilator for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The European Pharmacopoeia (EP) outlines the quality standards for Theophylline, including limits for the presence of impurities. **Theophylline EP Impurity C** is a specified impurity that requires careful monitoring and control during the manufacturing process.

Nomenclature and Synonyms of Theophylline EP Impurity C

Theophylline EP Impurity C is known by several names across different pharmacopoeias and chemical databases. A clear understanding of these synonyms is crucial for accurate identification and communication in a regulatory and research context.

The primary chemical name for **Theophylline EP Impurity C** is N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide[1][2]. Its Chemical Abstracts Service (CAS) number is 7597-60-6[1][2][3][4][5][6].

The following table summarizes the various synonyms and identifiers for **Theophylline EP Impurity C**:

Category	Name/Identifier	Source/Reference
European Pharmacopoeia (EP) Name	Theophylline EP Impurity C	General
Theophylline Imp. C (EP)	[3]	
Theophylline-Ethylenediamine EP Impurity C	[3][6][7]	
Caffeine EP Impurity B	[3][4][6][7][8]	
United States Pharmacopeia (USP) Name	Theophylline USP Related Compound C	[1][3][7]
Theophylline Related Compound C	[4]	
IUPAC Name	N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide	[1][2][4][8]
Other Chemical Names	6-Amino-5-formamido-1,3-dimethyluracil	[3]
N-(4-amino-1,3-dimethyl-2,6-dioxypyrimidin-5-yl)formamide	[3][5]	
6-Amino-5-1,3-dimethyl-5-(formamido)uracil	[4][6]	
1,3-Dimethyl-4-amino-5-(formylamino)uracil	[4][6]	
Formyl 1,3-dimethyl-5,6-diaminouracil	[4]	
CAS Number	7597-60-6	[1][2][3][4][5][6][8]
Molecular Formula	C ₇ H ₁₀ N ₄ O ₃	[3][5][8]
Molecular Weight	198.18 g/mol	[3][5]

Analytical Methodology for Impurity Profiling

The determination of Theophylline and its impurities is typically performed using High-Performance Liquid Chromatography (HPLC), as stipulated in the European Pharmacopoeia. While a specific monograph for **Theophylline EP Impurity C** is not detailed here, a general experimental protocol for the analysis of related substances in Theophylline is provided below. This protocol is representative of the methodologies employed in pharmaceutical quality control.

Exemplary HPLC Protocol for Theophylline Impurity Analysis

1. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
- Data acquisition and processing software.

2. Chromatographic Conditions:

- Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, 250 mm x 4.6 mm.
- Mobile Phase: A filtered and degassed mixture of a buffer solution and an organic modifier. A common mobile phase consists of a phosphate or acetate buffer and acetonitrile. The specific gradient or isocratic elution profile would be as specified in the relevant pharmacopoeial monograph.
- Flow Rate: Typically 1.0 to 1.5 mL/min.
- Detection Wavelength: UV detection at a wavelength specified in the monograph, often around 272 nm.
- Injection Volume: 10 to 20 µL.
- Column Temperature: Maintained at a constant temperature, for example, 30 °C.

3. Preparation of Solutions:

- Test Solution: Accurately weigh and dissolve a specified amount of the Theophylline substance under examination in the mobile phase to achieve a known concentration.
- Reference Solution (a): Prepare a solution of a Theophylline reference standard of known purity in the mobile phase.
- Reference Solution (b) (for Impurity C): Accurately weigh and dissolve a specified amount of **Theophylline EP Impurity C** reference standard in the mobile phase to achieve a known concentration.
- System Suitability Solution: A solution containing Theophylline and known impurities (including Impurity C) to verify the resolution and performance of the chromatographic system.

4. System Suitability:

- Inject the system suitability solution.
- The resolution between the peaks of Theophylline and **Theophylline EP Impurity C** must be greater than a specified value (e.g., >1.5).
- The symmetry factor for the Theophylline peak should be within a defined range (e.g., 0.8 to 1.5).
- The relative standard deviation for replicate injections of the reference solution should be not more than a specified percentage (e.g., <2.0%).

5. Analysis:

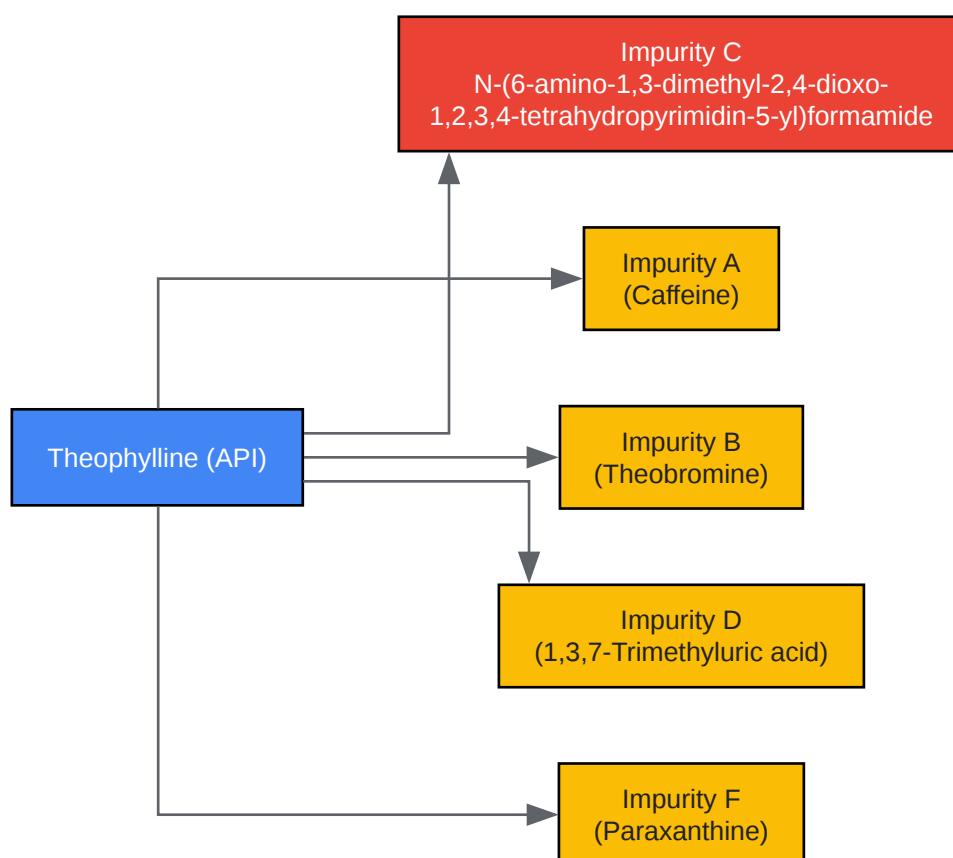
- Inject equal volumes of the test solution and the reference solutions into the chromatograph.
- Record the chromatograms for a run time that allows for the elution of all relevant impurities.

6. Calculation:

- Calculate the percentage of **Theophylline EP Impurity C** in the test substance by comparing the peak area of Impurity C in the chromatogram of the test solution with the peak area of Impurity C in the chromatogram of the reference solution (b).

Visualizing Theophylline and its Impurities

The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), Theophylline, and its associated impurities as listed in the European Pharmacopoeia. This provides a clear visual representation of the context in which Impurity C is considered.



[Click to download full resolution via product page](#)

Relationship between Theophylline and its specified impurities.

This guide provides a foundational understanding of **Theophylline EP Impurity C**, its nomenclature, and the analytical context for its control. For further detailed procedures and acceptance criteria, researchers and drug development professionals should always refer to the latest version of the European Pharmacopoeia and other relevant regulatory documents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Theophylline EP Impurity C | CAS No- 7597-60-6 | Theophylline USP Related Compound C [chemicea.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Theophylline EP Impurity C (Theophylline-Ethylenediamine EP Impurity C, Caffeine EP Impurity B) | CAS Number 7597-60-6 [klivon.com]
- 4. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug analysis according to pharmacopoeia | MACHEREY-NAGEL [mn-net.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. edqm.eu [edqm.eu]
- 8. Theophylline | C₇H₈N₄O₂ | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Identity of Theophylline EP Impurity C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195704#synonyms-for-theophylline-ep-impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com